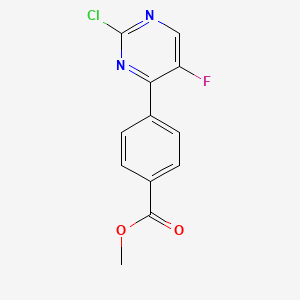

Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate

Übersicht

Beschreibung

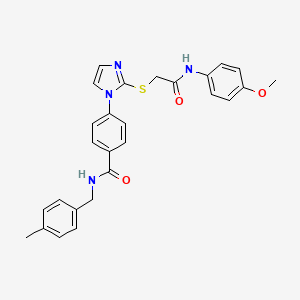

“Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate” is a chemical compound with the molecular formula C12H8ClFN2O2 . It is a derivative of pyrimidine, which is a widespread two-nitrogen containing compound in nature .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “this compound”, involves a pyrimidine ring, which is a six-membered heterocyclic aromatic moiety . This structure is often involved in weak but significant interactions like C–H···O, C–H···F and π–π, which contribute to the stability of the structure .Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 266.66 . The exact physical and chemical properties of this compound are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Protoporphyrinogen IX Oxidase Inhibitors : The compound has been studied as part of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. These inhibitors are analyzed for their crystal structures, showcasing the dihedral angles between aromatic rings and distances between atoms, which are crucial for their bioactivity (Li et al., 2005).

Ligand in Metal Complexes : Another application is its role as a ligand in the self-assembly of Co(II), Ni(II), Cu(II), and Cu(I) complexes. The ligand shows various coordination modes, resulting in mononuclear, layer, and chain structures in these complexes. This diversity indicates potential applications in catalysis, molecular recognition, and materials science (Xie et al., 2014).

Applications in Heterocyclic Synthesis

Heterocyclic Systems : The compound has been utilized in the synthesis of heterocyclic systems, indicating its potential in pharmaceutical and agrochemical research. For instance, it served as a reagent in preparing substituted fused pyrimidinones, which are key structures in many biologically active molecules (Toplak et al., 1999).

Herbicidal Application : In the context of agrochemicals, derivatives of this compound, such as ZJ0273, have been labeled with tritium and carbon-14 for use in weed control. These labeled compounds are crucial for understanding the environmental behavior and fate of herbicidal ingredients (Yang et al., 2008).

Corrosion Inhibition

- Corrosion Inhibitors : Pyrimidinic Schiff bases derived from similar compounds have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This application is significant for industrial processes where corrosion resistance is critical (Ashassi-Sorkhabi et al., 2005).

Materials Science

- Electrochromic Materials : Derivatives have been explored for their use in creating electrochromic materials. These materials are essential for smart windows, displays, and other applications where controlled light transmission is required (Almeida et al., 2017).

Zukünftige Richtungen

The future directions for “Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate” and other pyrimidine derivatives involve further exploration of their pharmacological applications . Special attention will be given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

Wirkmechanismus

Target of Action

Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate is a pyrimidine derivative that has been reported to be used in the synthesis of regulators for TRPV3 (Transient Receptor Potential Vanilloid 3) . TRPV3 is a non-selective calcium-permeable cation channel, primarily expressed in keratinocytes, the predominant cell type in the outermost layer of the skin .

Mode of Action

Given its use in the synthesis of trpv3 regulators, it can be inferred that it may interact with the trpv3 channel, potentially influencing its function and the calcium ion permeability .

Biochemical Pathways

As a potential regulator of trpv3, it could influence the calcium signaling pathways in keratinocytes . Calcium signaling plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Result of Action

Given its potential role in regulating trpv3, it could influence cellular processes in keratinocytes, such as proliferation, differentiation, and apoptosis, through modulation of calcium signaling .

Eigenschaften

IUPAC Name |

methyl 4-(2-chloro-5-fluoropyrimidin-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O2/c1-18-11(17)8-4-2-7(3-5-8)10-9(14)6-15-12(13)16-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPHMYNSNHSLCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2767274.png)

![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one](/img/structure/B2767275.png)

![(E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate](/img/structure/B2767276.png)

![2-(2,4-Difluorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2767279.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2767281.png)

![Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2767282.png)

![[3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol](/img/structure/B2767286.png)

![Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate](/img/structure/B2767289.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767292.png)